molecular formula C17H13BrN2O B12110767 1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide CAS No. 610261-46-6

1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide

Cat. No.: B12110767
CAS No.: 610261-46-6
M. Wt: 341.2 g/mol
InChI Key: GQCRKUVYXRYPDQ-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a bromophenyl group, and a hydrazide functional group

Preparation Methods

The synthesis of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide typically involves the reaction of 1-naphthalenecarboxylic acid with 4-bromophenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active site residues, while the bromophenyl and naphthalene rings can engage in hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide include:

    1-Naphthalenecarboxylic acid, 3-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine atom instead of bromine.

    1-Naphthalenecarboxylic acid, 3-(4-fluorophenyl)-, hydrazide: Similar structure but with a fluorine atom instead of bromine.

    1-Naphthalenecarboxylic acid, 3-(4-methylphenyl)-, hydrazide: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

610261-46-6

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

3-(4-bromophenyl)naphthalene-1-carbohydrazide

InChI

InChI=1S/C17H13BrN2O/c18-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(10-13)17(21)20-19/h1-10H,19H2,(H,20,21)

InChI Key

GQCRKUVYXRYPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)NN)C3=CC=C(C=C3)Br

Origin of Product

United States

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